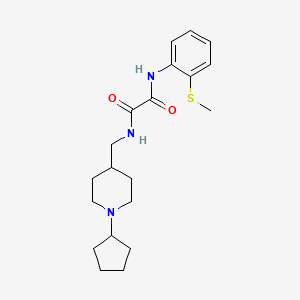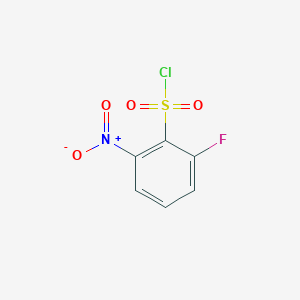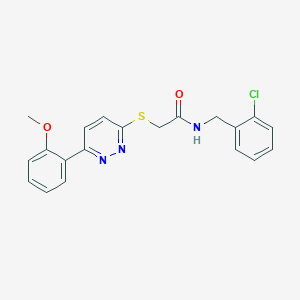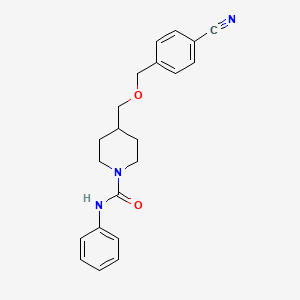
7-Phenyl-1,3-benzodioxole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzodioxole derivatives are known to possess a broad spectrum of activities . In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .
Synthesis Analysis
For the synthesis of the benzo[d][1,3]dioxole-5-carbaldehyde, a nucleophilic substitution reaction S N 2 of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane was used . After extraction of the derivative, the product was confirmed by characteristic 1 H NMR signals .Molecular Structure Analysis
Through the analysis of the compounds by conventional spectroscopic methods ( 1 H NMR and 13 C NMR), it was possible to observe that all of them fulfilled the prerequisites for the structural characterizations .Chemical Reactions Analysis
The information being corroborated through the characterization by pyrolysis coupled to the mass spectrometer, since all the compounds presented characteristic fragments with the respective masses .Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Properties 7-Phenyl-1,3-benzodioxole-5-carbaldehyde derivatives show promise in anticancer and antibacterial applications. Gupta et al. (2016) synthesized a series of 2-phenyl 1,3-benzodioxole derivatives that demonstrated significant anticancer, antibacterial, and DNA binding potential, with compound 3c showing greater anticancer and antibacterial potency than standard compounds like cisplatin and cinoxacin (Gupta et al., 2016).
Antiviral Activities Lozynskyi et al. (2016) reported the synthesis of thiopyrano[2,3-d]thiazole-6-carbaldehydes, where derivatives like 7-phenyl-2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde exhibited notable antiviral activities, particularly against viruses like EBV, HSV-1, VZV, and HCV (Lozynskyi et al., 2016).
Synthesis and Characterization Zhang et al. (2007) synthesized the compound Ethyl 3-(1,3-benzodioxol-5-yl)acrylate by reacting 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester, highlighting the versatility of this compound in organic synthesis (Zhang et al., 2007).
Anticonvulsant and Analgesic Studies Viveka et al. (2015) conducted a study where compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibited significant anticonvulsant and analgesic activities. These findings suggest potential neurological applications for derivatives of this compound (Viveka et al., 2015).
Antioxidant and Anti-Inflammatory Activity Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, showing significant antioxidant and anti-inflammatory activities, suggesting the potential of this compound derivatives in treating inflammation-related conditions (Sudha et al., 2021).
Mecanismo De Acción
Target of Action
Benzodioxole derivatives, which include this compound, have been studied for their potential cytotoxic and antiparasitic activities .
Mode of Action
Benzodioxole derivatives have shown potential anti-tumor activity through the induction of apoptosis . Apoptosis is a form of programmed cell death that is crucial for the removal of damaged cells. By inducing apoptosis, these compounds may inhibit the growth of tumor cells.
Biochemical Pathways
It’s known that benzodioxole derivatives can affect various biochemical pathways related to apoptosis and antiparasitic activity .
Result of Action
Benzodioxole derivatives have shown potential anti-tumor activity through the induction of apoptosis . This suggests that these compounds may lead to the death of tumor cells, thereby inhibiting tumor growth.
Propiedades
IUPAC Name |
7-phenyl-1,3-benzodioxole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-6-12(11-4-2-1-3-5-11)14-13(7-10)16-9-17-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOXPTYUWXKYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)
![Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate](/img/structure/B2478796.png)

![2-{5-[(2,2-Dimethylpropanamido)methyl]thiophen-2-yl}-2-oxoethyl 2-chloropyridine-4-carboxylate](/img/structure/B2478799.png)
![7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2478800.png)

![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2478806.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)

![N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide](/img/structure/B2478809.png)

![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)
